molecular formula C14H11ClFNO B2422902 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1224019-00-4

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol

Cat. No.: B2422902
CAS No.: 1224019-00-4
M. Wt: 263.7
InChI Key: WADGOOJVZJKKBA-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is a chemical compound known for its diverse applications in scientific research. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by its molecular formula C14H11ClFNO and a molecular weight of 263.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-fluoro-3-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred and heated, allowing the formation of the Schiff base through the elimination of water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction typically results in the formation of amines .

Scientific Research Applications

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.

    Industry: It is used in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and proteins within the bacterial cells, interfering with their normal function and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
  • 2-chloro-4-fluorophenol
  • 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGOOJVZJKKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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